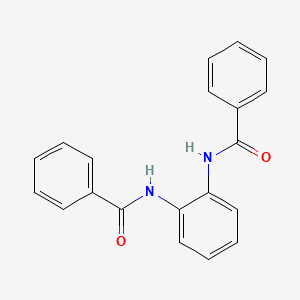

N-(2-benzamidophenyl)benzamide

CAS No.: 744-38-7

Cat. No.: VC3896032

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 744-38-7 |

|---|---|

| Molecular Formula | C20H16N2O2 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | N-(2-benzamidophenyl)benzamide |

| Standard InChI | InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |

| Standard InChI Key | PDRZOLRKTPJCNY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

N-(2-Benzamidophenyl)benzamide is defined by its bis-benzamide structure, where two benzamide moieties are linked via an aromatic phenyl ring. The molecular formula C₂₀H₁₆N₂O₂ corresponds to a molar mass of 316.36 g/mol . The SMILES notation (C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3) delineates the connectivity of the two benzamide groups at the ortho position of the central phenyl ring . The InChIKey (PDRZOLRKTPJCNY-UHFFFAOYSA-N) provides a unique identifier for computational and database referencing .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for ion mobility spectrometry, were calculated for various adducts (Table 1) . The [M+H]+ adduct exhibits a CCS of 176.3 Ų, while the [M+Na]+ adduct shows a higher value of 190.3 Ų, reflecting sodium’s larger ionic radius and its impact on molecular geometry during gas-phase interactions .

Table 1: Predicted Collision Cross-Section Values for N-(2-Benzamidophenyl)benzamide Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 317.12848 | 176.3 |

| [M+Na]+ | 339.11042 | 190.3 |

| [M+NH4]+ | 334.15502 | 184.2 |

| [M-H]- | 315.11392 | 183.7 |

Synthesis and Manufacturing Protocols

The synthesis of N-(2-benzamidophenyl)benzamide derivatives is detailed in a 1995 patent, which outlines a multi-step procedure involving acyl chloride intermediates and catalytic hydrogenation .

Key Synthetic Steps

-

Acyl Chloride Formation: 4-Acetylamino benzoic acid reacts with oxalyl chloride in anhydrous ethyl acetate under nitrogen atmosphere, catalyzed by dimethylformamide (DMF) .

-

Amide Coupling: The resultant acyl chloride intermediates undergo nucleophilic attack by o-nitroaniline in the presence of pyridine, forming N-(2'-nitrophenyl)benzamide precursors .

-

Catalytic Hydrogenation: Nitro groups are reduced to amines using 5% palladium-on-charcoal under hydrogen pressure (50 psi) at 80°C, yielding the final N-(2-aminophenyl)benzamide derivatives .

Example 2 Synthesis:

-

Starting Material: N-(2'-Nitrophenyl)-4-(3-benzyloxy propionyl amino)-benzamide (2 g, 4.76 mmol).

-

Conditions: Ethanol (300 mL), 5% Pd/C (1 g), 80°C, 6 hours.

Purification and Characterization

Purification via flash column chromatography (silica gel, methylene chloride/methanol 9:1) and recrystallization from ethanol yielded crystalline products . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data confirmed structural integrity, with reported melting points ranging from 196.7°C to 237.6°C depending on substituents .

Analytical Characterization Techniques

Spectroscopic Profiling

-

¹H NMR: Characteristic peaks include aromatic protons (δ 7.2–8.1 ppm) and amide NH signals (δ 10.3–10.4 ppm) .

-

¹³C NMR: Carbonyl resonances appear at δ 165–170 ppm, with aromatic carbons at δ 120–140 ppm .

Chromatographic Methods

Flash column chromatography (silica gel, petroleum ether/ethyl acetate 10:1) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) are standard for purity assessment .

Applications and Future Directions

-

Target Identification: Screening against Hh pathway proteins (e.g., SMO, GLI1).

-

ADMET Profiling: Assessing bioavailability, metabolic stability, and toxicity.

-

Structural Optimization: Introducing electron-withdrawing groups to enhance binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume